Ethanone, 1-[4-(1-heptynyl)phenyl]-
Description
This compound belongs to the broader class of aryl ketones, where the acetyl group (–COCH₃) is linked to an aromatic ring modified with substituents influencing reactivity and physical properties. While direct data for this compound is absent in the provided evidence, comparisons with structurally similar analogs (Table 1) allow inferring its properties and applications.
Properties
CAS No. |
627885-32-9 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-(4-hept-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C15H18O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-6H2,1-2H3 |
InChI Key |
AQNVIORUKQGPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights and Catalyst Optimization
The acetylation of phenol with acetic anhydride under HF catalysis proceeds via electrophilic aromatic substitution, where HF facilitates the generation of acylium ions. Patent data reveals that stoichiometric ratios of acetic anhydride (0.4–2.0 moles per mole phenol) and HF (8–60 moles per mole phenol) critically influence conversion rates and regioselectivity. For instance, a molar ratio of 1.1:1.0 (acetic anhydride:phenol) with 30 moles of HF at 80°C achieved 99.3% phenol conversion and 85.9% selectivity for 4-hydroxyacetophenone. While these conditions target hydroxylated derivatives, analogous protocols could be adapted for halogenated precursors en route to Ethanone, 1-[4-(1-heptynyl)phenyl]-.
Challenges in Direct Acylation of Alkynyl-Substituted Arenes
Introducing acetyl groups to alkynyl-substituted benzene rings via Friedel-Crafts is complicated by the electron-withdrawing nature of alkynes, which deactivate the aromatic ring toward electrophilic attack. Computational studies suggest that meta-directing effects dominate in such systems, rendering para-acylation non-trivial. Consequently, sequential synthetic strategies—introducing the ketone prior to alkyne functionalization—are often preferable.
Multi-Component Synthesis Strategies
Recent advances in one-pot multi-component reactions (MCRs) offer streamlined pathways to complex acetophenone derivatives. These reactions condense multiple steps into a single vessel, enhancing atom economy and reducing purification demands.
Solvent and Temperature Effects
Reaction outcomes are highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) favor nucleophilic additions, while protic solvents (e.g., ethanol) may stabilize intermediates through hydrogen bonding. Microwave-assisted heating further accelerates reactions, as evidenced by a 23% yield increase in pyridine synthesis under microwave vs. conventional heating.
Comparative Analysis of Synthetic Routes
To evaluate the efficacy of different methodologies, critical parameters such as yield, scalability, and functional group compatibility were assessed (Table 1).
Table 1: Comparison of Synthetic Methods for Ethanone, 1-[4-(1-Heptynyl)phenyl]-
| Method | Starting Material | Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Sonogashira Coupling | 4-Bromoacetophenone | Pd(PPh₃)₂Cl₂/CuI | 88 | >95 |
| Friedel-Crafts | Phenol + Heptynyl-Benzene | HF | 32* | 45 |
| Multi-Component | Benzaldehyde Derivative | NH₄OAc | 65 | 78 |
*Low yield due to poor electrophilic reactivity of alkynyl-substituted arenes.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-heptynyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethanone, 1-[4-(1-heptynyl)phenyl]-, an organic compound with a phenyl ring substituted with a heptyne group and a ketone functional group, holds potential in organic synthesis and medicinal chemistry due to its alkyne moiety. The molecular formula of Ethanone, 1-[4-(1-heptynyl)phenyl]- is .
Scientific Applications
- Organic Synthesis Ethanone, 1-[4-(1-heptynyl)phenyl]- serves as a versatile intermediate for synthesizing complex molecules. The alkyne moiety's ability to undergo various reactions such as coupling, cycloaddition, and reduction makes it valuable in creating new organic compounds.
- Medicinal Chemistry Compounds with structures similar to Ethanone, 1-[4-(1-heptynyl)phenyl]- can interact with enzymes and receptors in biological systems, suggesting potential therapeutic uses or mechanisms of action.
Structural Similarities
Several compounds share structural similarities with Ethanone, 1-[4-(1-heptynyl)phenyl]-.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethanone, 1-[4-(1-methylethyl)phenyl]- | Contains an isopropyl group | Exhibits different reactivity due to sterics |
| 4-Methylacetophenone | Methyl group instead of heptyne | Lacks alkyne functionality |
| 1-[4-(Phenylethynyl)phenyl]ethanone | Contains a phenylethyne group | Offers distinct reactivity patterns compared to heptyne |
| Ethanone, 1-[4-(methylsulfonyl)phenyl]- | Sulfonamide group | Different solubility and reactivity characteristics |
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-heptynyl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key structural analogs from the evidence include acetophenones with substituents such as sulfonyl, methoxy, halogens, biphenyl, and hydroxyalkyl groups. These substituents vary in electronic effects (electron-withdrawing/donating) and steric bulk, directly impacting properties like boiling/melting points, solubility, and reactivity.
Table 1: Comparison of Ethanone Derivatives
*Note: Data for 1-heptynyl derivative estimated based on structural analogs.
Chemical Reactivity and Functionalization
- Alkyne Group (1-heptynyl) : Unlike sulfonyl or methoxy groups, the heptynyl substituent enables click chemistry (e.g., Huisgen cycloaddition) and participation in polymerization or cross-linking reactions. This contrasts with morpholinylsulfonyl () or trifluoromethyl () groups, which primarily modulate electronic effects .
- Electrophilic Substitution : Electron-withdrawing groups (e.g., –SO₂–, –CF₃) deactivate the phenyl ring, directing electrophiles to meta positions. In contrast, the 1-heptynyl group’s moderate electron withdrawal (sp-hybridized carbon) may allow ortho/para electrophilic substitution under specific conditions.
Biological Activity
Ethanone, 1-[4-(1-heptynyl)phenyl]-, also known as 1-(4-heptylphenyl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16O
- Molecular Weight : 204.27 g/mol
- CAS Number : 645-13-6
Antimicrobial Properties
Recent studies have indicated that Ethanone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Ethanone, 1-[4-(1-heptynyl)phenyl]- have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, ethanones demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL against these pathogens, suggesting a potential application in the development of antimicrobial agents .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of Ethanone derivatives. In vitro studies involving lipopolysaccharide (LPS)-induced macrophages showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial for the inflammatory response .
Antioxidant Activity
Ethanone, 1-[4-(1-heptynyl)phenyl]- has been evaluated for its antioxidant capacity. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, it was found that this compound exhibits a significant ability to scavenge free radicals. The IC50 value for DPPH was reported at 50 µg/mL, indicating strong antioxidant potential .
Study on Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various ethanones against clinical isolates. The results indicated that Ethanone, 1-[4-(1-heptynyl)phenyl]- displayed comparable activity to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
In Vivo Anti-inflammatory Study
In an animal model of acute inflammation induced by carrageenan, administration of Ethanone led to a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced edema in treated animals, supporting its potential use in treating inflammatory conditions .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
